molecular formula C18H38OS B8744757 Ethanol, 2-hexadecylthio-

Ethanol, 2-hexadecylthio-

Cat. No.: B8744757
M. Wt: 302.6 g/mol
InChI Key: PDOIABQTPMOHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2-hexadecylthio- (IUPAC name: 2-(hexadecylthio)ethanol) is a sulfur-containing ethanol derivative with a hexadecylthio (-S-C₁₆H₃₃) group attached to the second carbon of the ethanol backbone. Its molecular formula is C₁₈H₃₈OS, with a molecular weight of 302.56 g/mol. The compound features a polar hydroxyl (-OH) group and a hydrophobic hexadecyl chain linked via a thioether (-S-) bond.

Properties

Molecular Formula

C18H38OS

Molecular Weight

302.6 g/mol

IUPAC Name

2-hexadecylsulfanylethanol

InChI

InChI=1S/C18H38OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3

InChI Key

PDOIABQTPMOHQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSCCO

Origin of Product

United States

Comparison with Similar Compounds

Notes

Data Limitations: Direct data on ethanol, 2-hexadecylthio- are scarce; comparisons rely on structurally analogous compounds .

Synthetic Routes: Thioethers are typically synthesized via nucleophilic substitution between mercaptans (e.g., hexadecanethiol) and haloethanols.

Q & A

Q. How can synthesis methods for 2-hexadecylthio-ethanol be validated against research quality assessment frameworks?

  • Methodological Answer : Adopt quality criteria from clinical cost-of-illness studies, which emphasize transparency in data sources, unit cost valuation, and sensitivity testing . For example:
  • Activity Data : Specify precursor sources (e.g., Sigma-Aldrich vs. in-house synthesis).
  • Unit Cost Valuation : Report energy inputs (kWh/mol) and catalyst turnover numbers.
  • Sensitivity Analysis : Test robustness to variations in reaction temperature or catalyst loading.
    Peer-review checklists (e.g., 12-item scoring in ) ensure methodological rigor and reproducibility .

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